

Spectroscopic Profile of Methyl 5-bromo-4-methylpicolinate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 5-bromo-4-methylpicolinate**

Cat. No.: **B1527124**

[Get Quote](#)

Introduction

Methyl 5-bromo-4-methylpicolinate (CAS No. 886365-06-6) is a substituted pyridine derivative of significant interest in the fields of medicinal chemistry and materials science.[\[1\]](#)[\[2\]](#) As with any compound destined for high-value applications, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the definitive fingerprint of a molecule, revealing its atomic connectivity and chemical environment. This guide offers a comprehensive overview of the expected spectroscopic data for **Methyl 5-bromo-4-methylpicolinate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While a complete set of publicly available, experimentally-derived spectra for this specific molecule is limited, this document leverages established spectroscopic principles and data from closely related analogues to provide a robust, predictive analysis. The methodologies detailed herein represent the gold standard for the acquisition and interpretation of spectroscopic data for novel organic compounds.

Chemical Structure and Properties

- IUPAC Name: Methyl 5-bromo-4-methylpyridine-2-carboxylate[\[1\]](#)
- Molecular Formula: C₈H₈BrNO₂[\[2\]](#)
- Molecular Weight: 230.06 g/mol [\[2\]](#)

The image you are requesting does not exist or is no longer available.

imgur.com

- Structure:

Figure 1: Chemical structure of **Methyl 5-bromo-4-methylpicolinate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Predicted Data

The proton NMR spectrum of **Methyl 5-bromo-4-methylpicolinate** is expected to show four distinct signals, corresponding to the two aromatic protons and the two methyl groups.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale and Comparative Analysis
~8.55	Singlet	1H	H-6	The proton at position 6 is adjacent to the nitrogen atom and is expected to be the most deshielded aromatic proton. Its chemical shift is influenced by the electron-withdrawing nature of the pyridine nitrogen.
~7.95	Singlet	1H	H-3	The proton at position 3 is ortho to the electron-withdrawing carboxylate group, leading to a downfield shift.
~3.95	Singlet	3H	-OCH ₃	The methyl protons of the ester group typically resonate in this region.
~2.50	Singlet	3H	Ar-CH ₃	The protons of the methyl group attached to the aromatic ring are

expected in this region.

Predicted spectrum acquired in CDCl_3 at 400 MHz.

^{13}C NMR Spectroscopy: Predicted Data

The proton-decoupled ^{13}C NMR spectrum is predicted to display eight signals, one for each unique carbon atom in the molecule.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale and Comparative Analysis
~165.0	C=O	The carbonyl carbon of the methyl ester is expected in this region.
~151.0	C-2	The carbon bearing the carboxylate group is significantly deshielded.
~149.0	C-6	The carbon adjacent to the nitrogen is deshielded.
~146.0	C-4	The carbon attached to the methyl group.
~125.0	C-3	Aromatic CH carbon.
~118.0	C-5	The carbon bearing the bromine atom is expected to be shifted to this region due to the heavy atom effect.
~52.5	-OCH ₃	The carbon of the ester's methyl group.
~18.0	Ar-CH ₃	The carbon of the aromatic methyl group.

Predicted spectrum acquired in CDCl_3 at 100 MHz.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the standard procedure for obtaining high-quality NMR spectra.

Caption: Workflow for FTIR sample preparation and data acquisition via the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrum (Electron Ionization - EI)

Electron Ionization (EI) is a hard ionization technique that causes significant fragmentation, providing valuable structural information. [3][4]

m/z	Predicted Fragment	Rationale
231/229	$[\text{M}]^+$	Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (~1:1 ratio).
200/198	$[\text{M} - \text{OCH}_3]^+$	Loss of the methoxy radical from the ester group.
172/170	$[\text{M} - \text{COOCH}_3]^+$	Loss of the carbomethoxy group.

| 119 | $[\text{M} - \text{Br} - \text{OCH}_3]^+$ | Subsequent loss of bromine and the methoxy radical. |

Experimental Protocol for EI-MS Data Acquisition

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Synthesis Overview

A common laboratory-scale synthesis of **Methyl 5-bromo-4-methylpicolinate** involves the esterification of its corresponding carboxylic acid. [5]

Caption: Fischer esterification synthesis of the title compound.

Understanding the synthetic route is crucial for spectroscopic analysis as it provides insights into potential starting material carryover or side-product formation that may be observed in the spectra.

Conclusion

The predicted spectroscopic data and standardized protocols presented in this guide provide a comprehensive framework for the characterization of **Methyl 5-bromo-4-methylpicolinate**. By combining ^1H NMR, ^{13}C NMR, FTIR, and MS, researchers can confidently verify the structure and purity of this important chemical intermediate, ensuring the integrity and reproducibility of their downstream applications.

References

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- White Bear Photonics. (2025, June 20). Unlocking FTIR: From Fundamentals to Sample Prep.
- Unknown. (n.d.). Sample preparation for FT-IR. Retrieved from a university chemistry department's website.
- UniTechLink. (2023). Step-by-step Analysis of FTIR.
- Bruker. (n.d.). Guide to FT-IR Spectroscopy.
- University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. Retrieved from CU Boulder Organic Chemistry website.
- Wikipedia. (n.d.). Electron ionization.
- LibreTexts Chemistry. (2022, July 3). 3.1: Electron Ionization.
- Emory University, Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods.
- Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?
- Creative Proteomics. (n.d.). Electron Ionization.
- Unknown. (n.d.). NMR Data Processing.
- LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC-MS.
- Schorn, C. (2002).
- Unknown. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- AccelaChemBio. (n.d.). 886365-06-6, **Methyl 5-Bromo-4-methylpicolinate**.
- BLD Pharm. (n.d.). 886365-06-6|**Methyl 5-bromo-4-methylpicolinate**.
- CookeChem. (n.d.). **Methyl 5-bromo-4-methylpicolinate** , 96% , 886365-06-6.
- Ambeed. (n.d.). 886365-06-6 | **Methyl 5-bromo-4-methylpicolinate** | Bromides.
- PubChem. (n.d.). Methyl 4-bromo-5-methylpicolinate.
- Sigma-Aldrich. (n.d.). **Methyl 5-bromo-4-methylpicolinate** | 886365-06-6.
- BLD Pharm. (n.d.). 1196154-93-4|4-Bromo-5-methylpicolinic acid.
- Aurum Pharmatech. (n.d.). Buy **Methyl 5-bromo-4-methylpicolinate** | 886365-06-6.
- Benchchem. (n.d.). 5-Bromo-6-methylpicolinaldehyde | 137778-18-8.
- Chemicalbook. (2025, October 14). 5-BROMO-4-METHYL-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 886365-06-6.
- Sigma-Aldrich. (n.d.). Methyl 5-bromo-3-methylpicolinate | 213771-32-5.
- Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
- MDPI. (2023). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molbank, 2023, m1623.
- Ambeed. (n.d.). 886365-02-2 | 5-Bromo-4-methylpyridine-2-carboxylic acid | Bromides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Methyl 5-bromo-4-methylpicolinate | 886365-06-6 [sigmaaldrich.com]
- 2. aurumpharmatech.com [aurumpharmatech.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 5. 5-BROMO-4-METHYL-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 886365-06-6 [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 5-bromo-4-methylpicolinate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1527124#spectroscopic-data-for-methyl-5-bromo-4-methylpicolinate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com